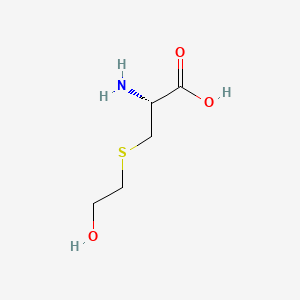

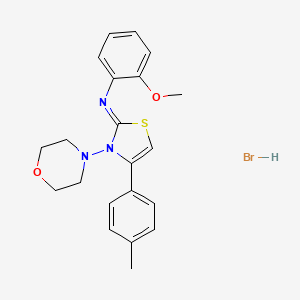

1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as MP-10, is a synthetic compound that has shown potential in various scientific research applications. MP-10 is a small molecule that was developed as a selective dopamine D3 receptor antagonist, and it has been studied for its potential use in treating drug addiction, depression, and other neurological disorders.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study demonstrated the synthesis of new kojic acid derivatives, aiming at potential anticonvulsant compounds. One of the synthesized compounds, showing significant activity against seizures without neurotoxicity, includes the 2-methoxyphenyl piperazine moiety, indicating its relevance in medicinal chemistry research for anticonvulsant properties (Aytemi̇r, Çalış, & Septioğlu, 2010).

Chemical Synthesis Techniques

- Research on the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, focusing on the characterization of the compound through NMR and MS, contributing to methodologies in organic synthesis (Grijalvo, Nuñez, & Eritja, 2015).

Library Synthesis for Biological Screening

- A diversity-oriented synthesis approach was utilized to create a library of substituted tetrahydropyrones, including those with a 4-methoxyphenyl moiety, through oxidative C-H activation and click chemistry. This library aims to facilitate the discovery of compounds with biological activities (Zaware et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to changes in the receptor’s activity, which can have various effects depending on the specific subtype of the receptor (α1A-, α1B-, or α1D-ARs) .

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors affects the pathways associated with these receptors . These pathways are involved in numerous physiological processes, including cardiac function, blood pressure regulation, and smooth muscle contraction .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By acting as a ligand for these receptors, the compound can influence various physiological processes, potentially leading to therapeutic effects in the treatment of disorders such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia .

Propriétés

IUPAC Name |

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-25-18-5-3-2-4-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-16-6-14-26-15-7-16/h2-5,16H,6-15H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFIUNFPQSPUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide](/img/structure/B2770083.png)

![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)

![2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B2770093.png)